molecular formula C17H15FN2O B2645960 (1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2195938-85-1

(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No.: B2645960
CAS No.: 2195938-85-1
M. Wt: 282.318
InChI Key: BJGDAWFHVLYYRJ-UHFFFAOYSA-N
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Description

The compound contains a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . This core is substituted with a cyclopropyl group that is further substituted with a 4-fluorophenyl group. The methanone group indicates the presence of a carbonyl group (C=O) attached to a methyl group (CH3).

Scientific Research Applications

Synthesis and Structural Analysis

Several studies focus on the synthesis and structural characterization of compounds with similarities to the query compound, involving complex reactions and crystal structure analyses. For example, Huang et al. (2021) discuss the synthesis and crystal structure of boric acid ester intermediates, highlighting techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Their work further explores the molecular structures through density functional theory (DFT), comparing these with X-ray diffraction values and examining molecular electrostatic potentials and frontier molecular orbitals (Huang et al., 2021).

Applications in Medicinal Chemistry

Research on compounds with structural elements similar to the query compound has shown potential applications in medicinal chemistry. For instance, Chrovian et al. (2018) developed a series of compounds with a focus on P2X7 antagonists for the treatment of mood disorders, showcasing the potential of these compounds in preclinical profiling and advancing into clinical trials. This illustrates the role of structural analogs in discovering new therapeutic agents (Chrovian et al., 2018).

Development of Precipitation-Resistant Formulations

Research into optimizing formulations for poorly water-soluble compounds, such as the study by Burton et al. (2012), is crucial for enhancing the bioavailability of potential therapeutic agents. Their work focuses on developing nonaqueous solution formulations that resist precipitation, highlighting the importance of formulation in the early stages of drug development (Burton et al., 2012).

Future Directions

The study of pyrrolo[3,4-b]pyridine derivatives is an active area of research, particularly in the development of new anticancer agents . Further studies could focus on exploring the biological activity of this specific compound and optimizing its structure for increased potency and selectivity.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c18-14-5-3-13(4-6-14)17(7-8-17)16(21)20-10-12-2-1-9-19-15(12)11-20/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGDAWFHVLYYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4=C(C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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